Cas no 1797928-48-3 ([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
![[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate structure](https://ja.kuujia.com/scimg/cas/1797928-48-3x500.png)
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate 化学的及び物理的性質
名前と識別子
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- [2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
- 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- STL352755
- 2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
- [(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
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- インチ: 1S/C17H15BrFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21)
- InChIKey: BGBYDOZJUFBXFU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)NC(COC(CC1C=CC(C)=CC=1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 413
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-3387-25mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-4mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-1mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-10mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-2mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-20mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-30mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 90%+ | 30mg |
$119.0 | 2023-04-20 | |
Life Chemicals | F6609-3387-3mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-15mg |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-3387-2μmol |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1797928-48-3 | 2μmol |
$57.0 | 2023-09-07 |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateに関する追加情報
Professional Introduction to [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] and CAS No. 1797928-48-3
Compound with the CAS number 1797928-48-3 and the product name [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology. The synthesis and characterization of this compound involve meticulous attention to detail, ensuring that its chemical and biological properties are thoroughly understood.
The molecular structure of [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] is composed of a carbamoyl group attached to a methyl ester moiety, with a phenyl ring substituted at the 4-position by a bromine atom and at the 2-position by a fluorine atom. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various biochemical interactions. The presence of both bromine and fluorine atoms enhances the compound's reactivity, allowing for further functionalization and derivatization, which is crucial in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] compound has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery efforts.
One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors. Small-molecule inhibitors are designed to bind to specific targets within cells, thereby modulating their activity. The structural features of [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate], particularly the carbamoyl group and the aromatic rings, make it an excellent scaffold for designing inhibitors that can effectively target disease-causing proteins.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving the desired molecular architecture. These reactions allow for the efficient formation of carbon-carbon bonds, which are essential for constructing complex organic molecules.
In addition to its synthetic significance, [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate] has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific enzymatic activities has been demonstrated in vitro, suggesting that it may have therapeutic applications in various diseases. For instance, studies have indicated that this compound can inhibit kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.
The pharmacological activity of this compound is further enhanced by its ability to cross the blood-brain barrier, making it a viable candidate for treating neurological disorders. The presence of lipophilic groups in its structure facilitates its penetration into neural tissues, where it can exert its effects on disease-related pathways.
Ongoing research is focused on optimizing the pharmacokinetic properties of [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate]. By modifying its structure, researchers aim to improve its bioavailability, reduce toxicity, and enhance its therapeutic efficacy. These efforts are part of a broader trend in drug development towards designing molecules that are not only effective but also safe and well-tolerated by patients.
The use of computational methods such as molecular docking and virtual screening has been instrumental in identifying potential lead compounds like [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate]. These methods allow researchers to predict how a molecule will interact with biological targets based on its three-dimensional structure. By leveraging these computational tools, scientists can accelerate the drug discovery process and identify promising candidates for further investigation.
In conclusion, the compound with CAS number 1797928-48-3, known as [(4-bromo-2-fluorophenyl)carbamoyl)methyl 2-(4-methylphenyl)acetate], represents a significant advancement in chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for drug development, particularly as an intermediate in the synthesis of bioactive molecules. Ongoing research continues to explore its potential applications in treating various diseases, with promising results from preclinical studies indicating its therapeutic efficacy.
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